molecular formula C7H11ClF3N B2971107 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 2209112-05-8

6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride

Cat. No. B2971107
CAS RN: 2209112-05-8
M. Wt: 201.62
InChI Key: AVVDSSASXDVXGP-UHFFFAOYSA-N
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Description

The compound “6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar spiro compounds has been discussed in the literature . For instance, a low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a starting material for the in-development tuberculosis treatment TBI-223, has been described . The key bond-forming step in this route is the creation of the azetidine ring through a hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The spiro[3.3]heptane structure is a bicyclic structure that is found in many bioactive compounds .

Scientific Research Applications

  • Synthesis of Novel Amino Acids : Radchenko et al. (2010) reported the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids, characterized by their spirocyclic scaffold, are of interest in the fields of chemistry, biochemistry, and drug design due to their unique structural properties (Radchenko, Grygorenko, & Komarov, 2010).

  • Building Blocks for Drug Discovery : Guerot et al. (2011) explored the synthesis of novel angular azaspiro[3.3]heptanes, including difluoro and dimethyl variants. These compounds were synthesized in high yields and can serve as building blocks for drug discovery, useful in the creation of drug libraries or for individual preparative scales (Guerot, Tchitchanov, Knust, & Carreira, 2011).

  • Photoelectron Spectroscopy Analysis : Banert et al. (2002) conducted a study on the synthesis of 1-azaspiro[2.4]hepta-1,4,6-trienes and investigated their properties using photoelectron spectroscopy. This research contributes to the understanding of the electronic structure and reactivity of these compounds (Banert, Köhler, Kowski, Meier, Müller, & Rademacher, 2002).

  • Spirocyclic Azetidine Synthesis : Meyers et al. (2009) described methods for synthesizing tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with potential for further selective derivation and use in drug discovery. This research highlights the versatility and potential applications of spirocyclic compounds in medicinal chemistry (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

  • Improved Synthesis of Spiro Compounds : Van der Haas et al. (2017) presented an improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane. The isolation of this compound as a sulfonic acid salt enhances its stability and solubility, facilitating its use in various chemical reactions (Van der Haas, Dekker, Hassfeld, Hager, Fey, Rubenbauer, & Damen, 2017).

properties

IUPAC Name

6-(trifluoromethyl)-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)5-1-6(2-5)3-11-4-6;/h5,11H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVDSSASXDVXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride

CAS RN

2209112-05-8
Record name 6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride
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